Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid
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Overview
Description
Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a biphenyl moiety, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the biphenyl moiety. The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step. The biphenyl group can be introduced through a Suzuki coupling reaction, which requires a palladium catalyst and a boronic acid derivative of biphenyl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amino acids or esters.
Scientific Research Applications
Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein engineering and peptide synthesis.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Boc-(s)-3-phenyl-2-(aminomethyl)propanoic acid: Lacks the biphenyl moiety, making it less hydrophobic.
Boc-(s)-3-(4-methylphenyl)-2-(aminomethyl)propanoic acid: Contains a methyl group on the phenyl ring, altering its steric and electronic properties.
Uniqueness
Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is unique due to the presence of the biphenyl moiety, which enhances its hydrophobicity and potential for π-π interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C21H25NO4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-18(19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
InChI Key |
DIYJETFRZDVSGV-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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